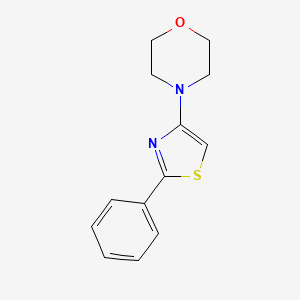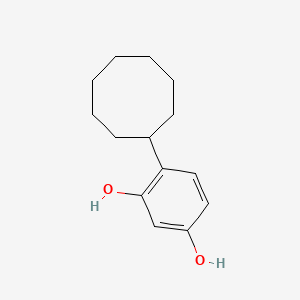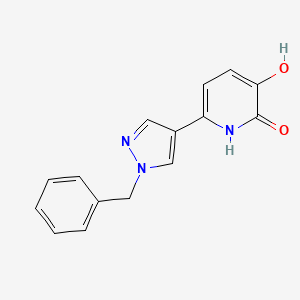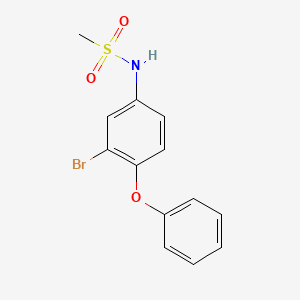![molecular formula C13H13IN2O2 B13881726 {1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde CAS No. 949492-70-0](/img/structure/B13881726.png)
{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom, a phenylmethoxymethyl group, and an acetaldehyde moiety attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Phenylmethoxymethyl Group: The phenylmethoxymethyl group can be attached to the imidazole ring through a nucleophilic substitution reaction.
Introduction of the Acetaldehyde Moiety: The acetaldehyde moiety can be introduced through a formylation reaction, where a formylating agent such as formic acid or a formylating reagent is used to introduce the aldehyde group.
Industrial Production Methods
Industrial production of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetic acid.
Reduction: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of functional materials, including dyes for solar cells and other optical applications.
作用機序
The mechanism of action of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is primarily related to its ability to interact with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. The presence of the iodine atom and the phenylmethoxymethyl group can further modulate its interactions with biological targets, enhancing its biological activities .
類似化合物との比較
Similar Compounds
- 2-[5-chloro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
- 2-[5-bromo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
- 2-[5-fluoro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
Uniqueness
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activities. The iodine atom can participate in halogen bonding, which can enhance its interactions with biological targets. Additionally, the phenylmethoxymethyl group provides steric and electronic effects that can further modulate its properties .
特性
CAS番号 |
949492-70-0 |
|---|---|
分子式 |
C13H13IN2O2 |
分子量 |
356.16 g/mol |
IUPAC名 |
2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C13H13IN2O2/c14-13-12(6-7-17)16(9-15-13)10-18-8-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
InChIキー |
CTMBOBNEHBXQPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCN2C=NC(=C2CC=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


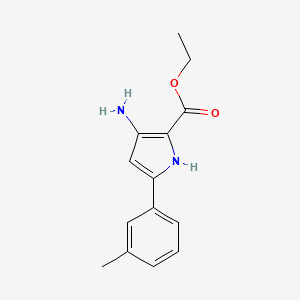
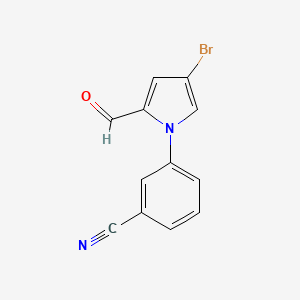
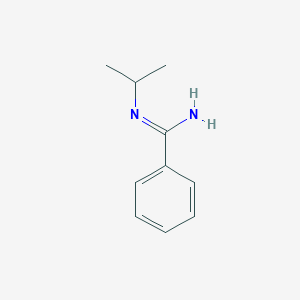
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
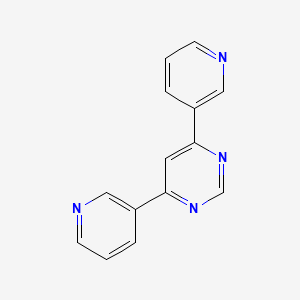
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
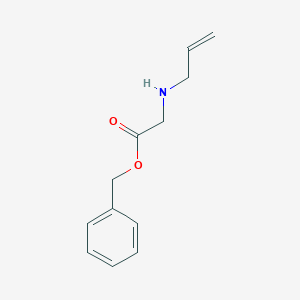
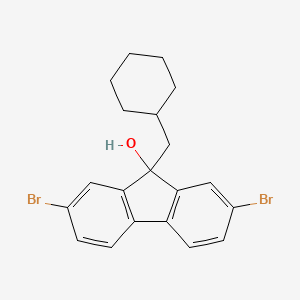
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
